

An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-amino-4-phenylthiophene-3-carboxylate*

Cat. No.: *B1348627*

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CAS Number: 67171-55-5

This technical guide provides a comprehensive overview of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling pathways.

Core Chemical and Physical Data

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.^[1] Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable scaffold in medicinal chemistry and organic synthesis.^[1]

Property	Value	Source
CAS Number	67171-55-5	[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	233.29 g/mol	[1][2]
IUPAC Name	methyl 2-amino-4-phenylthiophene-3-carboxylate	[2]
Melting Point	145-147 °C	[3]
Appearance	Yellow crystal	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**.

Spectroscopic Data	Values	Source
Infrared (IR) Spectroscopy (KBr, ν_{max} , cm ⁻¹)	3460, 3321 (N-H stretching); 2947 (C-H stretching); 1666 (C=O stretching); 1593, 1496, 1438 (C=C aromatic stretching); 1224 (C-O stretching)	[3]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d ₆ , δ , ppm)	3.45 (s, 3H, OCH ₃); 6.16 (s, 1H, thiophene-H); 7.25 (m, 5H, phenyl-H); 7.38 (s, 2H, NH ₂)	[3]
Mass Spectrometry (MS)	The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the molecular formula C ₁₂ H ₁₁ NO ₂ S.[1]	[1]

Experimental Protocols

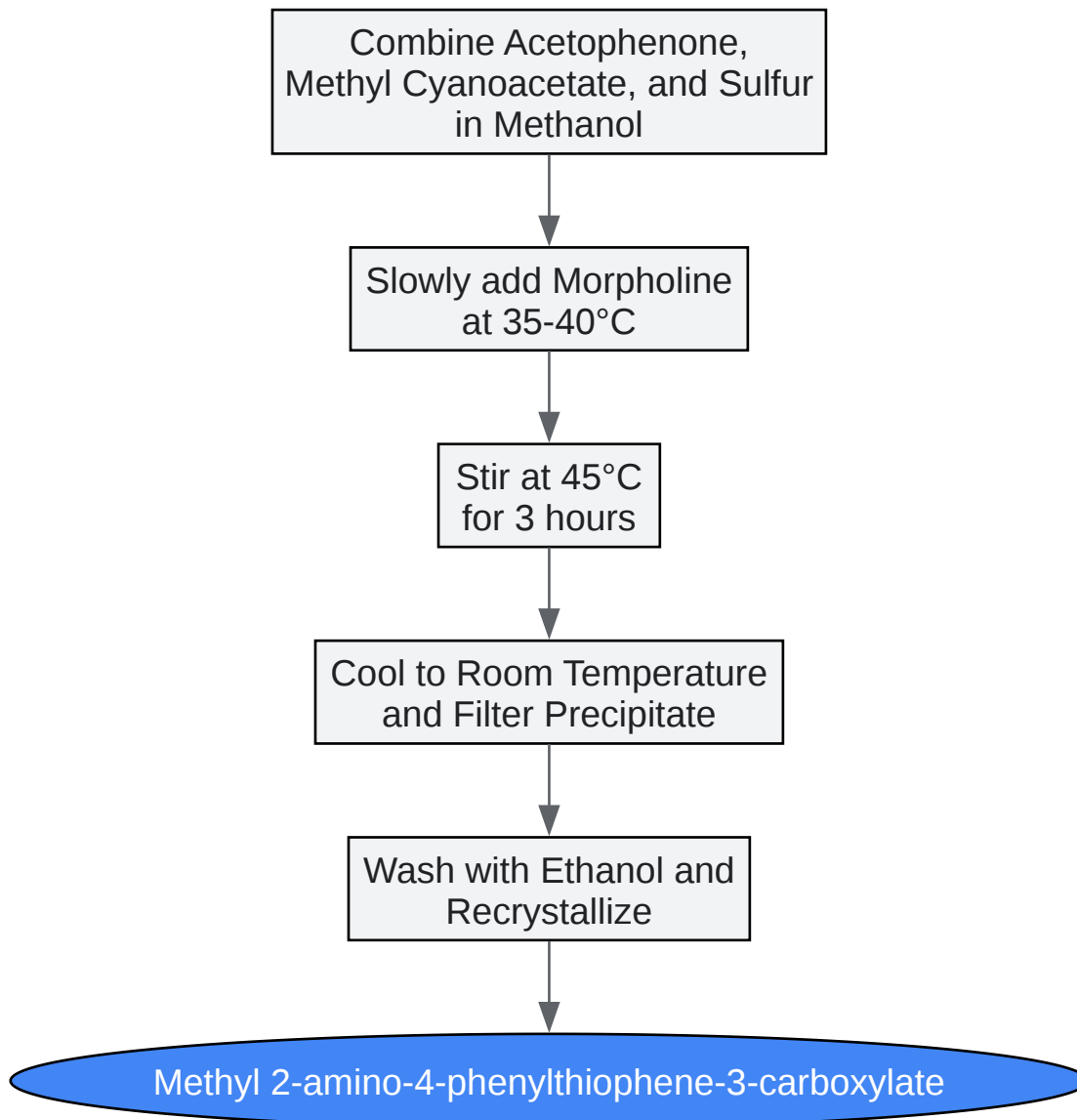
Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.^[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
- **Catalyst Addition:** While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.
- **Reaction:** Increase the temperature to 45 °C and continue stirring for 3 hours.
- **Work-up:** Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
- **Purification:** Wash the crude product with ethanol and then recrystallize from ethanol to yield pure **Methyl 2-amino-4-phenylthiophene-3-carboxylate** as yellow crystals.^[3]

Gewald Synthesis Workflow



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Gewald Synthesis Workflow

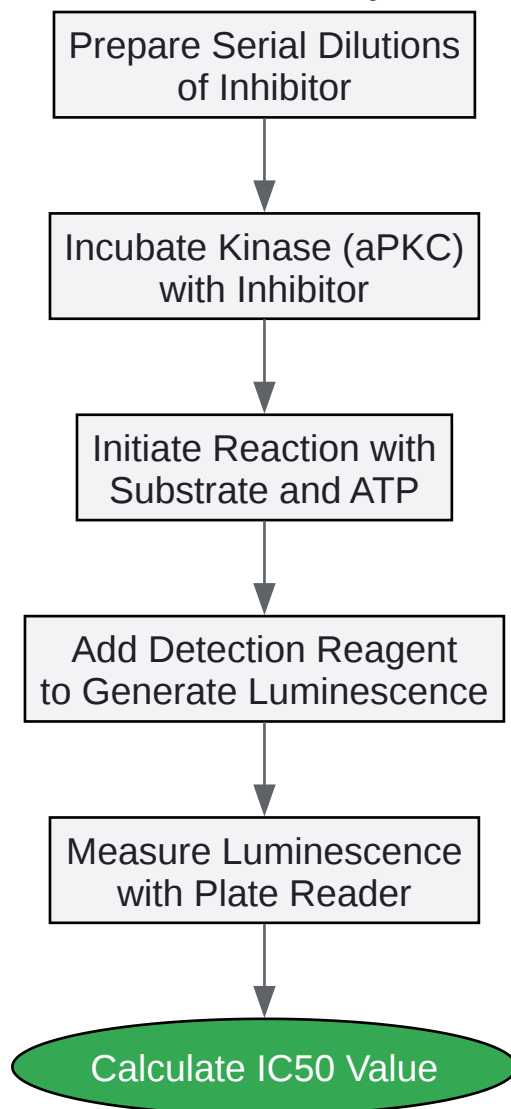
In Vitro Kinase Inhibition Assay

Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.

Experimental Protocol:

- **Compound Preparation:** Prepare serial dilutions of **Methyl 2-amino-4-phenylthiophene-3-carboxylate** in DMSO. A "no inhibitor" control with DMSO only should also be prepared.
- **Kinase Reaction Setup:** In a 96-well plate, add 2.5 μL of the diluted compound or DMSO control to each well. Then, add 2.5 μL of the aPKC enzyme to each well and incubate for 10 minutes at room temperature to allow for binding.
- **Initiation of Reaction:** Start the kinase reaction by adding 5 μL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
- **Signal Generation:** Add a kinase detection reagent to each well. This reagent stops the kinase reaction and converts the ADP produced to ATP, which then generates a luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
- **Data Analysis:** Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.^[4]

Kinase Inhibition Assay Workflow



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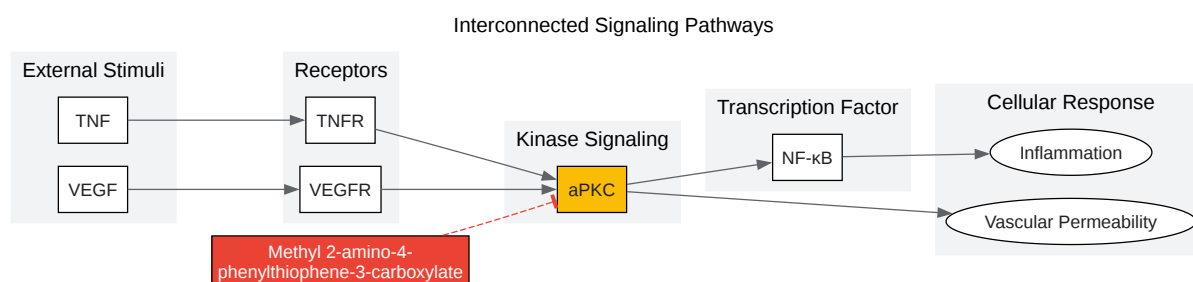
Kinase Inhibition Assay Workflow

Biological Activity and Signaling Pathways

Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms.[5] These kinases are implicated in signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth Factor (VEGF), which are critical in inflammation and angiogenesis.[5] The inhibition of aPKC can disrupt these pathways, making this class of compounds promising for therapeutic development in diseases involving increased vascular permeability and inflammation.[5]

The biological activity of these compounds is often evaluated in cellular assays that measure bona fide aPKC-dependent signaling, such as NF- κ B driven-gene transcription, which is a marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability.

[5]



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Interconnected Signaling Pathways

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348627#methyl-2-amino-4-phenylthiophene-3-carboxylate-cas-number]

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